

5-Methylhexan-3-one structural formula and isomers

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An In-depth Technical Guide to **5-Methylhexan-3-one**: Structural Formula and Isomers

This technical guide provides a comprehensive overview of **5-methylhexan-3-one**, focusing on its structural formula, and its constitutional and stereoisomers. This document is intended for researchers, scientists, and professionals in drug development who require detailed chemical information, including physical properties and analytical methodologies.

5-Methylhexan-3-one: Core Compound Profile

5-Methylhexan-3-one is an aliphatic ketone with the molecular formula C₇H₁₄O.[1][2][3] It is also known by synonyms such as ethyl isobutyl ketone.[1][4] The structure consists of a hexane chain with a carbonyl group at the third carbon and a methyl group at the fifth carbon.

Structural Formula:

 $CH_3CH_2C(=O)CH_2CH(CH_3)_2$

Key Identifiers:

• IUPAC Name: 5-methylhexan-3-one[1]

CAS Number: 623-56-3[1]

Molecular Weight: 114.19 g/mol [1]



- SMILES: CCC(=0)CC(C)C[1][2]
- InChl: InChl=1S/C7H14O/c1-4-7(8)5-6(2)3/h6H,4-5H2,1-3H3[1][2]

5-Methylhexan-3-one is a colorless liquid with a fruity odor and is used as an intermediate in organic synthesis and in fragrance formulations.[3] It is soluble in organic solvents and has limited solubility in water.[3]

Isomerism in C7H14O Ketones

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[5] For the molecular formula C₇H₁₄O, numerous ketone isomers exist, which can be broadly classified into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have different connectivity of atoms. [6] These can be further categorized as chain, positional, and functional isomers.

- Chain Isomers: These isomers have different arrangements of the carbon skeleton. For example, a straight-chain heptanone is a chain isomer of a branched methylhexanone.
- Positional Isomers: These isomers have the same carbon skeleton and functional group, but the position of the functional group (the carbonyl group in this case) differs.[7] For instance, heptan-2-one, heptan-3-one, and heptan-4-one are positional isomers.
- Functional Isomers: These isomers have different functional groups. Aldehydes with the formula C₇H₁₄O, such as heptanal, are functional isomers of ketones like 5-methylhexan-3-one.[8][9]

Below is a list of some of the constitutional ketone isomers of **5-methylhexan-3-one**:

Heptanones (Chain Isomers of **5-Methylhexan-3-one**):

- Heptan-2-one
- Heptan-3-one



Heptan-4-one

Methylhexanones (Chain and Positional Isomers):

- 2-Methylhexan-3-one
- 4-Methylhexan-2-one
- 4-Methylhexan-3-one
- 5-Methylhexan-2-one
- 3-Methylhexan-2-one

Other Branched Isomers:

- 3,3-Dimethylpentan-2-one
- 4,4-Dimethylpentan-2-one
- 3,4-Dimethylpentan-2-one
- 2,4-Dimethylpentan-3-one (Diisopropyl ketone)
- 2,2-Dimethylpentan-3-one
- Ethyl pentan-2-one (Incorrect IUPAC name, would be a heptanone)
- 3-Ethylpentan-2-one

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. A key feature for stereoisomerism in these ketones is the presence of a chiral center (a carbon atom attached to four different groups).

• 5-Methylhexan-3-one itself is achiral as it does not contain a chiral center.[2]



- However, some of its constitutional isomers are chiral and exist as enantiomers (nonsuperimposable mirror images). For example:
 - 5-Methylhexan-2-one: The carbon at position 5 is a chiral center.
 - 3-Methylhexan-2-one: The carbon at position 3 is a chiral center.
 - 4-Methylhexan-2-one: The carbon at position 4 is a chiral center.
 - 3,4-Dimethylpentan-2-one: The carbons at positions 3 and 4 are chiral centers.

Data Presentation

Physical Properties of 5-Methylhexan-3-one and

Selected Isomers

Compound	IUPAC Name	CAS Number	Boiling Point (°C)	Density (g/cm³)
C7H14O	5-Methylhexan- 3-one	623-56-3	135 - 142[1][3]	0.8163[3]
C7H14O	Heptan-2-one	110-43-0	151	0.811
C7H14O	Heptan-3-one	106-35-4	148	0.818
C7H14O	Heptan-4-one	123-19-3	144-145	0.817
C7H14O	5-Methylhexan- 2-one	110-12-3	145	0.815
C7H14O	2,4- Dimethylpentan- 3-one	565-80-0	124-125	0.806

Note: Data for isomers is sourced from publicly available chemical databases and may vary slightly between sources.

Spectroscopic Data for 5-Methylhexan-3-one



Spectroscopy Type	Key Data Points
Infrared (IR)	Strong C=O stretch around 1715 cm ⁻¹ .[4]
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺) at m/z = 114. Key fragments at m/z = 85, 57, 29.[1][10]
¹ H NMR	Signals corresponding to ethyl, isobutyl, and methylene protons.[1]
¹³ C NMR	Carbonyl carbon signal around 211 ppm. Aliphatic carbon signals in the range of 10-50 ppm.[11]

Experimental Protocols

Synthesis of a Ketone: Friedel-Crafts Acylation (General Protocol)

This is a general method for synthesizing ketones and can be adapted for **5-methylhexan-3-one**.

Objective: To synthesize a ketone by reacting an acyl chloride with an organocadmium reagent (derived from a Grignard reagent).

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- 1-bromobutane
- Cadmium chloride (anhydrous)
- Propanoyl chloride
- Dry glassware under an inert atmosphere (e.g., nitrogen or argon)



Procedure:

- Preparation of Grignard Reagent: a. In a flame-dried, three-necked flask equipped with a
 reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. b. Add a
 small volume of a solution of 1-bromobutane in anhydrous diethyl ether to initiate the
 reaction. c. Once the reaction starts, add the remaining 1-bromobutane solution dropwise to
 maintain a gentle reflux. d. After the addition is complete, reflux the mixture for an additional
 30 minutes to ensure complete formation of butylmagnesium bromide.
- Preparation of Organocadmium Reagent: a. In a separate flask, add anhydrous cadmium chloride. b. Cool the Grignard reagent solution in an ice bath and slowly add the cadmium chloride. c. Stir the mixture at room temperature for about an hour. The formation of dibutylcadmium will occur.
- Acylation: a. Dissolve propanoyl chloride in anhydrous diethyl ether and add it dropwise to the cooled organocadmium reagent. b. After the addition, stir the reaction mixture at room temperature for one hour, then gently reflux for another hour.
- Work-up and Purification: a. Pour the reaction mixture onto crushed ice and add dilute sulfuric acid to decompose the complex. b. Separate the ether layer and extract the aqueous layer with diethyl ether. c. Combine the ether extracts, wash with water, then with a sodium bicarbonate solution, and finally with brine. d. Dry the ether solution over anhydrous magnesium sulfate. e. Remove the ether by distillation. f. Purify the resulting crude ketone by fractional distillation to obtain the final product.

Analysis of Ketone Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify ketone isomers in a mixture.[12]

Instrumentation and Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).[12]
- Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).[13]
- Helium carrier gas.[12]



- Sample mixture of ketone isomers dissolved in a suitable solvent (e.g., dichloromethane).
- Internal standard (e.g., n-undecane), if quantitative analysis is required.[13]

Procedure:

- Sample Preparation: a. Prepare a dilute solution (e.g., 100 ppm) of the ketone isomer mixture in the chosen solvent. b. If performing quantification, add a known concentration of the internal standard to the sample and calibration standards.[13]
- GC-MS Instrument Setup: a. Injector: Set to a temperature of 250°C. Use splitless or split injection mode depending on the sample concentration. b. Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/min to 200°C.
 - Final hold: Hold at 200°C for 5 minutes. (This program is a starting point and should be optimized for the specific mixture of isomers.) c. Carrier Gas: Set a constant flow rate for helium (e.g., 1 mL/min). d. Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
 - Scan Range: Set the mass scan range from m/z 35 to 200.
 - Source Temperature: Set to 230°C.
 - Quadrupole Temperature: Set to 150°C.
- Data Acquisition and Analysis: a. Inject 1 μL of the prepared sample into the GC. b. Start the
 data acquisition. The isomers will separate based on their boiling points and interaction with
 the column's stationary phase, resulting in different retention times.[14] c. Identify each
 isomer by comparing its mass spectrum with a reference library (e.g., NIST). d. The retention
 time and the fragmentation pattern in the mass spectrum provide a high degree of
 confidence in the identification of each isomer.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between **5-methylhexan-3-one** and some of its constitutional isomers.

Caption: Isomeric relationships of **5-methylhexan-3-one**.



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